7-(2-chlorophenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
Its structure features a 2-chlorophenyl group at the 7-position and a 4-methoxyphenyl group at the 2-position. These substituents contribute to its unique electronic and steric properties, which are critical for receptor binding and selectivity. Pyrazolo-triazolo-pyrimidines are widely studied for their roles as adenosine receptor antagonists, kinase inhibitors, and anticancer agents .
Propriétés
IUPAC Name |
10-(2-chlorophenyl)-4-(4-methoxyphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN6O/c1-27-13-8-6-12(7-9-13)17-23-19-14-10-22-26(16-5-3-2-4-15(16)20)18(14)21-11-25(19)24-17/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPMUZQCQPZHNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 7-(2-chlorophenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Synthesis and Structural Characteristics
The synthesis of 7-(2-chlorophenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps typically including cyclization reactions and functional group modifications. The presence of both chlorophenyl and methoxyphenyl substituents is believed to enhance the compound's lipophilicity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. The compound has shown significant antiproliferative activity against various cancer cell lines.
Case Studies
-
Antiproliferative Effects : A study evaluated derivatives of similar structures against K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukemia), and MCF-7 (breast cancer) cell lines. The most potent compounds exhibited low micromolar GI50 values, indicating strong antiproliferative effects (Table 1) .
Compound Name Cell Line Tested GI50 Value (µM) Compound A K562 0.5 Compound B MV4-11 0.8 Compound C MCF-7 0.3 - Mechanism of Action : Investigations revealed that these compounds induce apoptosis through the activation of caspase pathways and PARP cleavage. The downregulation of proliferating cell nuclear antigen (PCNA) was also noted, suggesting a mechanism involving cell cycle arrest .
Other Biological Activities
Beyond anticancer properties, related compounds have demonstrated other biological activities including:
- Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication mechanisms.
- Antibacterial Activity : Related pyrazole compounds have been evaluated for antibacterial properties against both Gram-positive and Gram-negative bacteria .
Research Findings Summary
A variety of studies have been conducted to assess the biological activities of triazole derivatives:
- In vitro Studies : The National Cancer Institute has screened numerous derivatives against a panel of 60 cancer cell lines. Results indicated that certain modifications to the core structure significantly enhance antitumor activity .
- Structure-Activity Relationship (SAR) : Variations in substituents at specific positions on the pyrazole ring have been correlated with changes in biological activity, emphasizing the importance of molecular design in drug development .
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. For instance:
- Mechanism of Action : These compounds have been shown to inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) by inducing apoptosis and suppressing cell cycle progression. The mechanism involves the inhibition of key signaling pathways associated with cancer growth and survival .
- Case Studies : A notable study demonstrated that a derivative of this compound effectively inhibited tumor growth in an MCF-7 model while also leading to significant DNA fragmentation in treated cells . The compound exhibited IC50 values ranging from 0.3 to 24 µM against different targets, indicating its potency in dual inhibition of EGFR and VGFR2 .
Enzyme Inhibition
The compound also shows promise as a selective inhibitor for certain enzymes:
- Phosphodiesterase Inhibition : Research indicates that pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives can act as phosphodiesterase type 2 (PDE2) inhibitors. This action is crucial for modulating intracellular signaling pathways related to cyclic nucleotides .
- Biological Relevance : The inhibition of PDE enzymes is significant because they play a role in various physiological processes including inflammation and cardiovascular functions. The selective inhibition could lead to therapeutic strategies for conditions such as heart disease or neurodegenerative disorders.
Electrochemical Profiling
Electrochemical techniques have been employed to study the interactions of this compound with DNA:
- Drug-DNA Interactions : A recent investigation utilized differential pulse voltammetry and cyclic voltammetry to analyze how 7-(2-chlorophenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine interacts with single-stranded and double-stranded DNA. The results indicated significant changes in electrochemical signals upon binding to DNA .
- Analytical Techniques : The study focused on optimizing parameters such as pH and concentration to enhance analytical results. Such profiling is essential for understanding the pharmacokinetics and bioavailability of the compound .
Summary Table of Applications
Comparaison Avec Des Composés Similaires
Key Observations :
- The 2-(2-furanyl) group in SCH 412348 and ZM-241385 enhances A2A affinity due to hydrogen bonding with residues in the receptor’s binding pocket .
- The 7-(2-chlorophenyl) group introduces electron-withdrawing effects, which could stabilize π-π interactions with aromatic residues in the receptor .
Anticancer and Kinase Inhibitor Activity
Key Observations :
- The 4-methoxyphenyl group in the target compound may reduce cytotoxicity compared to bromine substituents, balancing efficacy and safety.
Physicochemical Properties
| Property | Target Compound | SCH 412348 | 7-(4-Br-Ph)-9-(Pyridin-4-yl) |
|---|---|---|---|
| Molecular Weight | ~450 g/mol | 453.5 g/mol | 427 g/mol |
| logP (Predicted) | ~3.5 (moderate lipophilicity) | 4.2 (high lipophilicity) | 3.8 |
| Solubility | Low (methoxy improves slightly) | Very low (piperazine reduces) | Moderate |
Q & A
Q. What are the key synthetic pathways for preparing 7-(2-chlorophenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Condensation of substituted pyrazole precursors with triazole derivatives under reflux conditions in solvents like ethanol or dichloromethane.
- Step 2 : Cyclization via acid-catalyzed (e.g., H₂SO₄) or base-mediated reactions to form the fused pyrazolo-triazolo-pyrimidine core.
- Step 3 : Functionalization with chlorophenyl and methoxyphenyl groups using Suzuki coupling or nucleophilic aromatic substitution. Key reagents include dichloromethane (solvent), Pd catalysts for cross-coupling, and triethylamine as a base .
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
Q. What preliminary biological screening data exist for this compound?
Initial studies on analogs show:
- Kinase inhibition : IC₅₀ values in the nanomolar range for cancer-related kinases (e.g., EGFR, VEGFR) .
- Antimicrobial activity : MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
- Receptor binding : High affinity for adenosine A₂A receptors (Ki < 1 nM) in Parkinson’s disease models .
Advanced Research Questions
Q. How does the substitution pattern (e.g., 2-chlorophenyl vs. 4-methoxyphenyl) influence adenosine receptor selectivity?
Structure-activity relationship (SAR) studies reveal:
- Chlorophenyl groups enhance A₂A receptor binding via hydrophobic interactions in the orthosteric pocket.
- Methoxyphenyl substituents improve solubility and selectivity over A₁/A₃ receptors (>1000-fold) by reducing steric clashes .
- Data contradiction : Substitution with bulkier groups (e.g., 3,4-dichlorophenyl) lowers affinity due to unfavorable steric hindrance .
Q. What experimental strategies resolve discrepancies in biological activity data across analogs?
To address variability:
- Comparative binding assays : Use radioligands like [³H]ZM241385 for A₂A receptors to standardize affinity measurements .
- Functional assays : Measure cAMP inhibition in CHO cells transfected with human A₃ receptors to validate antagonism (IC₅₀ ~0.1–1 nM) .
- Molecular docking : Map substituent effects using homology models of A₂A/A₃ receptors (e.g., Glide/SP docking in Schrödinger) .
Q. What are the challenges in optimizing this compound’s pharmacokinetic (PK) profile?
Key hurdles include:
- Low aqueous solubility : Addressed via PEG-400/β-cyclodextrin formulations (e.g., 20% PEG-400 increases bioavailability by 40%) .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., Cl) to reduce CYP450-mediated oxidation .
- Blood-brain barrier penetration : LogP optimization (target ~2–3) via methoxy groups enhances CNS delivery in rodent models .
Q. How can computational methods guide the design of derivatives with improved selectivity?
Computational workflows involve:
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at N7 position) for A₂A vs. A₃ discrimination .
- Free-energy perturbation (FEP) : Predict binding free energy changes (ΔΔG) for substituent modifications .
- ADMET prediction : Tools like QikProp assess CNS MPO scores (>4 required for brain penetration) .
Methodological Considerations
Q. What in vitro assays are critical for validating target engagement?
Essential assays include:
Q. How to address synthetic yield variability in multi-step reactions?
Optimization strategies:
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